



# Investigating the therapeutic potential of AZD1080 in Alzheimer's

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD1080  |           |
| Cat. No.:            | B1665930 | Get Quote |

An In-depth Technical Guide on the Therapeutic Potential of **AZD1080** in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Glycogen synthase kinase-3β (GSK-3β) has been identified as a critical kinase in the pathogenesis of AD, as it plays a central role in tau phosphorylation and has been implicated in Aβ production and synaptic dysfunction.[1] This has positioned GSK-3β as a key therapeutic target. **AZD1080** is a potent, selective, orally active, and brain-permeable small molecule inhibitor of GSK-3.[2][3] Preclinical studies demonstrated its ability to reduce tau phosphorylation in vitro and in vivo, reverse cognitive deficits, and rescue synaptic plasticity deficits in rodent models.[4][5] Furthermore, a Phase I clinical trial in healthy volunteers confirmed peripheral target engagement. Despite these promising early-stage results, the clinical development of **AZD1080** was discontinued, reportedly due to toxicity concerns. This technical guide provides a comprehensive overview of the therapeutic potential of **AZD1080**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols employed in its evaluation.

# The Role of GSK-3 $\beta$ in Alzheimer's Disease Pathogenesis







Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that exists in two isoforms, GSK-3 $\alpha$  and GSK-3 $\beta$ , with the latter being highly implicated in AD pathology. Over-activation of GSK-3 $\beta$  is linked to several hallmark features of the disease:

- Tau Hyperphosphorylation: GSK-3β is the primary kinase responsible for phosphorylating the tau protein at multiple sites. Hyperphosphorylated tau detaches from microtubules, leading to microtubule instability, impaired axonal transport, and the aggregation of tau into paired helical filaments, the main component of NFTs.
- Amyloid-β Production: Increased GSK-3β activity can influence the processing of the amyloid precursor protein (APP), favoring the production of the neurotoxic Aβ peptide.
- Synaptic Dysfunction: GSK-3β is a key regulator of synaptic plasticity. Its over-activity can impair long-term potentiation (LTP), a cellular correlate of learning and memory, thereby contributing to the cognitive decline observed in AD.

Given its central role in these pathological processes, inhibiting GSK-3β has emerged as a promising disease-modifying strategy for Alzheimer's disease.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of GSK-3 $\beta$  in Alzheimer's disease and the inhibitory action of **AZD1080**.

#### **Preclinical Profile of AZD1080**



**AZD1080** was developed by AstraZeneca as a selective inhibitor of GSK-3, demonstrating favorable potency and brain permeability in preclinical models.

### In Vitro Potency and Selectivity

**AZD1080** is a potent ATP-competitive inhibitor of both human GSK-3 isoforms. Its selectivity was established against a panel of other kinases, showing a significantly lower affinity for cyclin-dependent kinases (CDKs) and extracellular signal-regulated kinase 2 (Erk2). In a cellular context, **AZD1080** effectively inhibited the phosphorylation of tau in cells engineered to express human tau.

| Parameter            | Value         | Assay Type                     | Reference |
|----------------------|---------------|--------------------------------|-----------|
| GSK-3α (human)       | Ki = 6.9 nM   | Recombinant Enzyme<br>Assay    |           |
| GSK-3β (human)       | Ki = 31 nM    | Recombinant Enzyme<br>Assay    |           |
| Tau Phosphorylation  | IC50 = 324 nM | Human Tau-<br>Expressing Cells | _         |
| Selectivity vs. cdk5 | >14-fold      | Recombinant Enzyme<br>Assay    |           |
| Selectivity vs. cdk2 | >37-fold      | Recombinant Enzyme<br>Assay    | _         |
| Selectivity vs. cdk1 | >64-fold      | Recombinant Enzyme<br>Assay    |           |

**Table 1:** In Vitro Potency and Selectivity of **AZD1080**.

## In Vivo Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in rats revealed good oral bioavailability and central nervous system (CNS) penetration. Following oral administration, **AZD1080** demonstrated dose-dependent target engagement in the brain.



| Parameter            | Value     | Species | Reference |
|----------------------|-----------|---------|-----------|
| Oral Bioavailability | 15 - 24%  | Rat     |           |
| Half-life (t½)       | 7.1 hours | Rat     | _         |
| Brain/Plasma Ratio   | 0.5 - 0.8 | Rat     | _         |

**Table 2:** Pharmacokinetic Properties of **AZD1080** in Rats.

Pharmacodynamic studies confirmed that acute oral treatment with **AZD1080** led to a significant, dose-dependent reduction of the phosphorylated-to-total glycogen synthase (GS) ratio in the rat brain, a key downstream marker of GSK-3 activity.

### **Efficacy in Rodent Models of AD**

The therapeutic potential of **AZD1080** was assessed in rodent models designed to mimic the synaptic and cognitive deficits of AD. Subchronic, but not acute, administration of **AZD1080** was shown to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in mice. This treatment regimen also rescued deficits in long-term potentiation (LTP) in hippocampal slices, suggesting that longer-term inhibition of GSK-3 is required to restore synaptic plasticity.

| Model                                   | Treatment                                       | Key Finding                                       | Reference |
|-----------------------------------------|-------------------------------------------------|---------------------------------------------------|-----------|
| MK-801 Induced Cognitive Deficit (Mice) | Subchronic oral<br>AZD1080 (4 or 15<br>µmol/kg) | Significantly blocked memory deficit.             |           |
| MK-801 Induced Synaptic Deficit (Mice)  | Subchronic oral<br>AZD1080                      | Reversed deficits in hippocampal LTP.             | _         |
| Tau Phosphorylation<br>(Rats)           | Acute oral AZD1080<br>(1, 3, or 10 μmol/kg)     | Dose-dependent inhibition of tau phosphorylation. |           |

Table 3: In Vivo Efficacy Data for AZD1080.





Click to download full resolution via product page

Figure 2: Experimental workflow for the preclinical and early clinical evaluation of AZD1080.

#### **Clinical Development and Discontinuation**

Based on its strong preclinical profile, AZD1080 advanced into a Phase I clinical trial.



#### **Phase I Clinical Studies**

A randomized, multiple ascending dose study was conducted in healthy volunteers. The trial successfully demonstrated peripheral target engagement, a crucial proof-of-mechanism endpoint. A prolonged suppression of glycogen synthase activity was observed in peripheral blood mononuclear cells, consistent with the preclinical data suggesting a durable pharmacodynamic effect.

#### **Discontinuation of Development**

Despite successfully demonstrating target engagement in humans, the development of **AZD1080** was halted. While the specific details from the sponsor are limited, literature suggests the discontinuation was due to the emergence of off-target toxicity, with some sources citing nephrotoxicity or effects on the cytoskeleton. This outcome highlights a significant challenge in targeting GSK-3, a kinase involved in numerous fundamental cellular processes, which can lead to a narrow therapeutic window.





Click to download full resolution via product page

**Figure 3:** Logical flow of **AZD1080**'s proposed therapeutic mechanism of action in Alzheimer's disease.

#### Summary and Future Perspective

**AZD1080** represents a well-characterized, potent, and brain-penetrant GSK-3 inhibitor that showed significant promise in preclinical models of Alzheimer's disease. It successfully validated the hypothesis that inhibiting GSK-3 could reduce tau pathology and restore synaptic function. The confirmation of target engagement in a Phase I clinical trial was a critical milestone. However, its discontinuation underscores the significant safety and tolerability hurdles associated with inhibiting a ubiquitous and pleiotropic kinase like GSK-3.

The experience with **AZD1080** and other GSK-3 inhibitors suggests that future efforts in this area may require developing inhibitors with greater isoform selectivity (GSK-3 $\beta$  vs. GSK-3 $\alpha$ ),



exploring non-ATP competitive or allosteric mechanisms to achieve more nuanced modulation, or identifying patient populations where the therapeutic window might be wider. The data generated for **AZD1080** remains a valuable resource for understanding the therapeutic potential and challenges of targeting GSK-3 in neurodegenerative diseases.

# Appendix: Experimental Protocols A.1. GSK-3 Kinase Inhibition Assay (Scintillation Proximity Assay)

- Objective: To determine the in vitro potency (Ki) of AZD1080 against recombinant human GSK-3α and GSK-3β.
- Principle: A biotinylated peptide substrate is phosphorylated by GSK-3 in the presence of [γ-33P]-ATP. The phosphorylated peptide is captured by streptavidin-coated SPA beads, bringing the radiolabel into proximity to the scintillant, generating a light signal.
- Methodology:
  - Reactions are performed in 96-well plates. Each well contains assay buffer, recombinant human GSK-3α or GSK-3β, a pre-phosphorylated peptide substrate (e.g., GS-2), and [y-33P]-ATP.
  - $\circ$  AZD1080 is added in a 10-point concentration gradient (e.g., 0.1 nM to 10  $\mu\text{M})$  in duplicate.
  - The reaction is initiated by the addition of the enzyme and incubated at room temperature for 60 minutes.
  - The reaction is terminated by the addition of a stop buffer containing EDTA and streptavidin-coated SPA beads.
  - Plates are sealed and incubated for 30 minutes to allow bead settling.
  - Radioactivity is quantified using a microplate scintillation counter.
  - Data are normalized to controls (DMSO for 0% inhibition, a broad-spectrum kinase inhibitor for 100% inhibition) and IC50 values are calculated using a four-parameter



logistic fit. Ki values are derived from the IC50 using the Cheng-Prusoff equation.

#### A.2. Cellular Tau Phosphorylation Assay

- Objective: To determine the functional potency (IC50) of AZD1080 in inhibiting tau
  phosphorylation in a cellular context.
- Methodology:
  - A stable cell line (e.g., SH-SY5Y neuroblastoma) overexpressing full-length human tau (hTau441) is used.
  - Cells are plated in 96-well plates and allowed to adhere overnight.
  - $\circ$  Cells are treated with a concentration gradient of **AZD1080** (e.g., 1 nM to 30  $\mu$ M) for 2-4 hours.
  - Following treatment, cells are lysed, and protein concentration is determined.
  - Phosphorylated tau (at specific epitopes like pS396 or AT8) and total tau levels are quantified using a sandwich ELISA or Western Blot.
  - The ratio of phosphorylated tau to total tau is calculated for each concentration.
  - Data are normalized to vehicle-treated controls, and the IC50 value is determined by nonlinear regression analysis.

#### A.3. MK-801-Induced Cognitive Deficit Model

- Objective: To assess the ability of AZD1080 to reverse cognitive impairment in mice.
- Animal Model: Male C57BL/6 mice.
- Methodology:
  - Treatment: Mice are treated subchronically with vehicle or AZD1080 (e.g., 4 and 15 μmol/kg, p.o.) once daily for 3-5 days.



- Induction of Deficit: On the final day of treatment, 30 minutes after the last AZD1080 dose, mice are administered the non-competitive NMDA receptor antagonist MK-801 (0.2 mg/kg, i.p.) to induce a cognitive deficit. Control groups receive saline.
- Behavioral Testing (Contextual Fear Conditioning):
  - Training: 30 minutes after MK-801 injection, mice are placed in a conditioning chamber and receive a series of foot shocks (e.g., 2 shocks, 0.5 mA, 2 sec) paired with the context of the chamber.
  - Testing: 24 hours later, mice are returned to the same chamber without any shocks.
     Freezing behavior (a measure of fear memory) is recorded for 5 minutes.
- Analysis: The percentage of time spent freezing is compared across treatment groups. A
  significant increase in freezing in the AZD1080 + MK-801 group compared to the vehicle +
  MK-801 group indicates reversal of the cognitive deficit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Glycogen synthase kinase-3 signaling in Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. AZD1080, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the therapeutic potential of AZD1080 in Alzheimer's]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665930#investigating-the-therapeutic-potential-of-azd1080-in-alzheimer-s]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com